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molecular formula C9H21NO2S B7459560 N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide

N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide

Cat. No. B7459560
M. Wt: 207.34 g/mol
InChI Key: YDGWZTQORFEMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208506B2

Procedure details

Methanesulfonyl chloride (46 mL, 0.6 mol) in dichloromethane (100 mL) was added dropwise over 45 minutes to a solution of tert-octylamine (80 mL, 0.5 mol) and triethylamine (84 mL, 0.6 mol) in dichloromethane (400 mL) at 0° C. The mixture was stirred for a further 1 hour at room temperature then 1M HCl (1 L) was added in one portion. The mixture was extracted with dichloromethane (2×1 L). The organic solution was dried over MgSO4, filtered and concentrated in vacuo to afford N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide as a yellow oil (100.8g, 97%).
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[C:6]([NH2:14])([CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].C(N(CC)CC)C.Cl>ClCCl>[CH3:7][C:6]([NH:14][S:2]([CH3:1])(=[O:4])=[O:3])([CH3:8])[CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
46 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)N
Name
Quantity
84 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC(C)(C)C)(C)NS(=O)(=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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